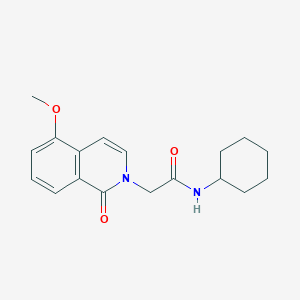

N-cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide

Description

N-Cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide is an acetamide derivative featuring a 5-methoxy-substituted isoquinolinone core linked to a cyclohexylamine group via an acetamide bridge. These methods typically yield 48–91% for similar compounds, depending on substituents and reaction conditions .

Properties

IUPAC Name |

N-cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-23-16-9-5-8-15-14(16)10-11-20(18(15)22)12-17(21)19-13-6-3-2-4-7-13/h5,8-11,13H,2-4,6-7,12H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZNNRVLHLBZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide typically involves multi-step organic reactions. One common approach is the acylation of 5-methoxyisoquinolin-1-one with N-cyclohexylacetamide under specific reaction conditions. The process may involve the use of reagents such as acyl chlorides or anhydrides, along with catalysts like Lewis acids to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

Reduction: The isoquinolinone ring can be reduced to form dihydroisoquinolinone derivatives.

Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions include quinone derivatives, dihydroisoquinolinone derivatives, and various substituted acetamide derivatives.

Scientific Research Applications

The compound exhibits various biological activities, primarily in the fields of antimicrobial, anticancer, and anti-inflammatory research. Below is a summary of its notable applications:

Antimicrobial Activity

Research indicates that N-cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide demonstrates significant antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

A study published in 2024 highlighted that structural modifications to similar compounds enhance their antimicrobial potency, suggesting that this compound could serve as a lead for developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed:

| Cell Line | IC50 Value | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 15 µM | Dose-dependent decrease in cell viability |

These findings suggest potential for development into anticancer agents, with mechanisms possibly involving apoptosis induction and interference with cellular signaling pathways.

Anti-inflammatory Properties

Recent investigations into the anti-inflammatory effects of the compound indicate its ability to modulate inflammatory responses. For example:

| Model | Effect Observed |

|---|---|

| LPS-stimulated macrophages | Reduction of TNF-alpha and IL-6 levels by approximately 50% |

This suggests a potential application in treating inflammatory diseases, although further studies are required to elucidate the underlying mechanisms .

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds and established a correlation between structural features and biological activity. The findings indicated that modifications to the isoquinoline structure significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, indicating potential for development into anticancer agents.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties

- logP and solubility: Analogous compounds like N-cyclohexyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide () exhibit logP values of ~2.24, suggesting moderate lipophilicity. The target compound’s 5-methoxy group may enhance solubility compared to halogenated analogs .

- Melting points : Most analogs are solids with melting points >150°C, indicating high crystallinity. Methoxy substituents (as in the target) may lower melting points slightly compared to halogenated derivatives (e.g., 4b: 248°C vs. 5i: 213°C) .

Research Findings and Implications

- Synthetic efficiency : The target compound’s synthesis would likely follow Procedure B () or Pd@mFuV-catalyzed protocols (), with yields projected at 70–85% based on analogs.

- Structural optimization : Halogenation (e.g., 4d: 82.66% yield, 254°C mp) enhances thermal stability, while methoxy groups improve solubility for CNS-targeting applications .

Biological Activity

N-cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action, focusing on anti-inflammatory and cytotoxic properties.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that includes a cyclohexyl group and an isoquinoline moiety. The synthesis typically involves multi-step organic reactions, including acylation and cyclization processes. The synthetic pathway can be summarized as follows:

- Starting Materials : Cyclohexylamine and 5-methoxy-1-oxoisoquinoline.

- Reagents : Acetic anhydride or acetic acid as acylating agents.

- Conditions : Reflux in organic solvents such as dichloromethane or ethanol.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. This property is largely attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process.

- Mechanism of Action : The compound selectively inhibits COX-2, leading to reduced synthesis of pro-inflammatory prostaglandins without significantly affecting COX-1, which is responsible for protecting the gastric mucosa .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various cancer cell lines. The results suggest that the compound exhibits moderate cytotoxic effects, with a percentage growth inhibition (GI %) comparable to established chemotherapeutic agents.

| Cell Line | GI % at 10 μM | Reference Drug GI % |

|---|---|---|

| Leukemia | 5 | 20 |

| Non-small cell lung | 4 | 20 |

| Colon | 3 | 20 |

| Melanoma | 4 | 20 |

| Ovarian | 3 | 20 |

The data indicates that while the compound shows some promise, further optimization and structural modifications may be necessary to enhance its efficacy .

Case Studies

Several studies have explored the biological activity of similar isoquinoline derivatives, providing insight into structure-activity relationships (SAR). For instance:

- Study on Isoquinoline Derivatives : A series of isoquinoline-derived compounds were synthesized and evaluated for their anti-inflammatory properties. It was found that modifications to the isoquinoline ring significantly influenced COX inhibition potency .

- Cytotoxicity Evaluation : A comparative study involving various isoquinoline derivatives demonstrated that substituents on the aromatic ring could modulate cytotoxic effects against different cancer cell lines, highlighting the importance of SAR in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including coupling of the isoquinolinone core with the cyclohexyl-acetamide moiety. Key steps include:

- Amide bond formation : Use coupling agents like carbodiimides (e.g., DCC or EDC) with NHS esters to minimize racemization.

- Cyclization : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance ring closure efficiency .

- Purification : Employ column chromatography with gradients of ethyl acetate/petroleum ether and recrystallization from solvents like ethanol or ethyl acetate to achieve ≥95% purity .

Q. Which spectroscopic techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the integration of protons (e.g., methoxy group at δ ~3.8 ppm) and carbon environments (e.g., carbonyl carbons at δ ~165–175 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI/APCI ionization to verify molecular weight (e.g., [M+H]+ expected for CHNO: 347.18 g/mol) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., cell line specificity, serum concentration) to minimize variability.

- Structural Confirmation : Validate compound identity via X-ray crystallography (using SHELXL for refinement ) or 2D-NMR (e.g., COSY, NOESY) to rule out isomerism or impurities .

- Dose-Response Analysis : Perform IC/EC titrations across multiple replicates to establish activity thresholds .

Q. What computational methods are suitable for predicting the binding affinity of this compound to target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on the acetamide moiety’s hydrogen-bonding potential and the cyclohexyl group’s hydrophobic interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous environments .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and topological indices to correlate structure with observed activity .

Q. What are the challenges in determining the crystal structure of this compound, and how can SHELX software be applied?

- Methodological Answer :

- Crystallization Challenges : The compound’s flexibility (e.g., cyclohexyl rotation) may hinder crystal formation. Optimize solvent (e.g., DMSO/water mixtures) and slow evaporation techniques.

- Data Collection : Use synchrotron radiation for high-resolution data (<1.0 Å) to resolve electron density ambiguities.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen placement. Validate with R < 5% and R < 20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.